REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Ca+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[F-:10].[U+2:11](=[O:13])=[O:12].[F-]>O>[N+:1]([O-:4])([O-:3])=[O:2].[U+2:11](=[O:13])=[O:12].[N+:6]([O-:9])([O-:8])=[O:7].[F-:10].[Ca+2:5].[F-:10] |f:0.1.2,3.4.5,7.8.9,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
[F-].[U+2](=O)=O.[F-]
|
Name
|
UO2F2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[U+2](=O)=O.[F-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
may also be introduced into the Precipitator
|
Name
|
uranyl nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[U+2](=O)=O.[N+](=O)([O-])[O-]
|
Name
|
calcium fluoride
|
Type
|
product
|
Smiles
|
[F-].[Ca+2].[F-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Ca+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[F-:10].[U+2:11](=[O:13])=[O:12].[F-]>O>[N+:1]([O-:4])([O-:3])=[O:2].[U+2:11](=[O:13])=[O:12].[N+:6]([O-:9])([O-:8])=[O:7].[F-:10].[Ca+2:5].[F-:10] |f:0.1.2,3.4.5,7.8.9,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
O
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
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O
|
Name
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
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Name
|
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
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Name
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Quantity
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Smiles
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[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[F-].[U+2](=O)=O.[F-]
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Name
|
UO2F2
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[U+2](=O)=O.[F-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
may also be introduced into the Precipitator
|
Name
|
uranyl nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[U+2](=O)=O.[N+](=O)([O-])[O-]
|
Name
|
calcium fluoride
|
Type
|
product
|
Smiles
|
[F-].[Ca+2].[F-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Ca+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[F-:10].[U+2:11](=[O:13])=[O:12].[F-]>O>[N+:1]([O-:4])([O-:3])=[O:2].[U+2:11](=[O:13])=[O:12].[N+:6]([O-:9])([O-:8])=[O:7].[F-:10].[Ca+2:5].[F-:10] |f:0.1.2,3.4.5,7.8.9,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
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Name
|
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[U+2](=O)=O.[F-]
|
Name
|
UO2F2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[U+2](=O)=O.[F-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
may also be introduced into the Precipitator
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[U+2](=O)=O.[N+](=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[F-].[Ca+2].[F-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |